The synthesis of tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate can be approached through various methodologies. One effective method involves the use of 4-piperidone as a starting material, which can be transformed into the desired compound through several steps:
The molecular structure of tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate features:
The compound's three-dimensional conformation can influence its reactivity and interactions, making computational modeling useful for predicting behavior in biological systems.
Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate participates in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate and its potential utility in developing new therapeutic agents.
The mechanism of action for tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate is not fully elucidated but is believed to involve:
Research into its pharmacodynamics and pharmacokinetics is essential for understanding its full potential as a therapeutic agent.
Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage, handling, and application in synthetic processes.
Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate has various applications:
The ongoing research into this compound emphasizes its significance within both academic and industrial chemistry contexts.
The primary synthetic route for tert-butyl 4-(but-3-en-1-yl)-4-hydroxypiperidine-1-carboxylate involves the nucleophilic addition of but-3-enylmagnesium bromide to tert-butyl 4-oxopiperidine-1-carboxylate. This Grignard reaction proceeds via attack of the allylic carbanion on the electrophilic carbonyl carbon of the piperidin-4-one scaffold, followed by aqueous workup to yield the tertiary alcohol. Optimization studies reveal that:
Table 1: Physicochemical Properties of tert-Butyl 4-(but-3-en-1-yl)-4-hydroxypiperidine-1-carboxylate
Property | Value | Method/Analysis |
---|---|---|
Molecular Formula | C₁₄H₂₅NO₃ | HRMS [2] |
Molecular Weight | 255.36 g/mol | Calculated [2] |
SMILES | O=C(N1CCC(O)(CCC=C)CC1)OC(C)(C)C | Canonical [2] |
Boiling Point | Not available | — |
Storage Conditions | Cold-chain; sealed, 2–8°C | Vendor specification [2] |
Although the target compound lacks chiral centers, its precursor (tert-butyl 4-oxopiperidine-1-carboxylate) exhibits planar geometry at C4. Enzymatic approaches using carbonyl reductases (e.g., HeCR or DbCR) achieve >99% enantiomeric excess (ee) for analogous 3-substituted-4-hydroxypiperidines. However, enzymatic reduction is ineffective here due to the absence of a C3 substituent to enable keto-enol tautomerism—a prerequisite for dynamic kinetic resolution. Consequently, classical Grignard addition remains optimal for this unsubstituted derivative .
Scale-up protocols address three key challenges:
Table 2: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Grignard addition | 85–90 | >98 | Single-step; no chiral catalysts | Requires anhydrous conditions |
Enzymatic reduction* | N/A | N/A | Stereocontrol | Not feasible for C3-unsubstituted analogs |
Applies only to C3-substituted derivatives per |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4